

# NU-7107 IC50 DNA-PK vs PI3K vs ATM vs ATR

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**Compound Focus: NU-7107**

Cat. No.: S548532

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## Selectivity Profile of DNA-PK Inhibitors

The table below summarizes the available IC50 data for **NU-7107** and its parent compound, NU7026. An **IC50** (Half Maximal Inhibitory Concentration) measures the potency of a substance; a lower value indicates greater potency [1] [2].

Kinase	NU-7107 (IC50, $\mu\text{M}$ )	NU-7026 (IC50, $\mu\text{M}$ )
DNA-PK	Information not found in search	0.23 $\mu\text{M}$ (or 230 nM) [1] [2]
PI3K (Phosphoinositide 3-kinase)	Information not found in search	13 $\mu\text{M}$ [1] [2]
ATM (Ataxia Telangiectasia Mutated)	Information not found in search	>100 $\mu\text{M}$ [1] [2]
ATR (ATM and Rad3-related)	Information not found in search	>100 $\mu\text{M}$ [1] [2]

> **Note on NU-7107 Data:** The search results confirm that **NU-7107** is an analog of NU7026 but do not provide its specific IC50 values. The data for NU7026 is presented as a highly relevant reference point, as **NU-7107** was developed from it to improve metabolic stability [1].

## Mechanistic Background and Experimental Context

**DNA-PK, ATM, and ATR** are phosphoinositide 3-kinase-related kinases (PIKKs) that play critical roles at the apex of the DNA damage response (DDR). They share structural similarities but are activated by different types of DNA damage and have distinct functions [3] [4]. The high selectivity of inhibitors like NU7026 is crucial for precisely targeting the DNA-PK-mediated repair pathway without disrupting the vital functions of ATM and ATR.

The diagram above illustrates how DNA-PK is activated by double-strand breaks and how its inhibitors, like NU7026 and **NU-7107**, exert their function.

## Experimental Insights and Key Findings

The search results provide details from a preclinical study that characterized **NU-7107** and its analog [1]:

- **Rationale for NU-7107 Development:** **NU-7107** was synthesized as an analog of the prototype DNA-PK inhibitor NU7026. The study found that NU7026 was rapidly cleared from plasma in mice due to extensive metabolism, primarily through hydroxylation at the C-2 position of the morpholine ring. **NU-7107** was specifically methylated at the C-2 and C-6 positions of the morpholine ring to block this metabolic pathway, resulting in a **four-fold slower plasma clearance** compared to NU7026 [1].
- **Key Experimental Protocol (Radiosensitization):** The core experiment to demonstrate functional inhibition involves **clonogenic survival assays**.
  - **Cell Culture:** Human ovarian carcinoma cells (CH1) are grown as monolayers.
  - **Treatment:** Cells are treated with the inhibitor (e.g., 10  $\mu$ M NU7026) or a solvent control (DMSO).
  - **Irradiation:** Cells are exposed to ionizing radiation (e.g., 2-4 Gy from a Cobalt-60 source).
  - **Drug Exposure Time:** The drug is washed off after varying periods (e.g., 2, 4, 6, 24 hours) to determine the minimum exposure needed for effect.
  - **Outcome Measurement:** Cells are left to grow until colonies form (around 9 days). Colonies are counted, and survival is expressed as a percentage of untreated controls. A significant reduction in survival in the "drug + radiation" group compared to "radiation alone" indicates radiosensitization [1].

## Conclusion for Researchers

The search confirms that the NU7026/**NU-7107** chemical series represents a class of **potent, selective, and ATP-competitive DNA-PK inhibitors**. The development of **NU-7107** successfully addressed a key pharmacokinetic limitation of the lead compound by improving metabolic stability.

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## References

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